2,2,2-Trifluoroacetohydrazide

描述

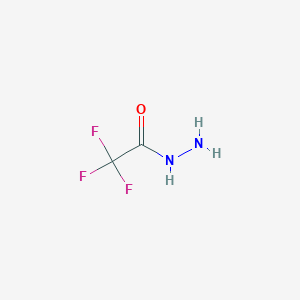

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trifluoroacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3N2O/c3-2(4,5)1(8)7-6/h6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUCCBIWEUKISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281969 | |

| Record name | 2,2,2-trifluoroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-08-5 | |

| Record name | 1538-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trifluoroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2,2,2-Trifluoroacetohydrazide chemical properties and structure

An In-depth Technical Guide to 2,2,2-Trifluoroacetohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroacetohydrazide is a pivotal fluorinated building block in the realms of organic synthesis and medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto a hydrazide moiety imparts unique electronic properties, enhancing the reactivity and utility of the molecule. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity profile, and its significant role as a precursor in the synthesis of diverse nitrogen-containing heterocycles, which are prominent scaffolds in drug discovery. The trifluoromethyl group is known to improve metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable reagent for developing new pharmaceutical agents.[1]

Chemical Structure and Identifiers

2,2,2-Trifluoroacetohydrazide, with the molecular formula C₂H₃F₃N₂O, is a colorless solid at room temperature.[2] The presence of the highly electronegative trifluoromethyl group significantly influences the electron density and reactivity of the adjacent hydrazide functional group.[1]

| Identifier | Value |

| IUPAC Name | 2,2,2-trifluoroacetohydrazide |

| CAS Number | 1538-08-5 |

| Molecular Formula | C₂H₃F₃N₂O |

| Canonical SMILES | C(=O)(C(F)(F)F)NN |

| InChI | 1S/C2H3F3N2O/c3-2(4,5)1(8)7-6/h6H2,(H,7,8) |

| InChI Key | OFUCCBIWEUKISP-UHFFFAOYSA-N |

Table 1: Chemical Identifiers for 2,2,2-Trifluoroacetohydrazide.

Physicochemical Properties

The compound is a solid under standard conditions and requires specific storage to maintain its stability. While comprehensive crystallographic data is not publicly available, its key physical and chemical properties have been determined as summarized below.[1]

| Property | Value |

| Molecular Weight | 128.05 g/mol [1] |

| Appearance | Colorless solid[2] / White solid |

| Melting Point | 111 °C[2][3] |

| Boiling Point | 192.3 °C at 760 mmHg[2] 84-86 °C at 14 Torr[3] |

| Density | 1.462 g/cm³ (Predicted)[2][3] |

| Flash Point | 70.1 °C[2] |

| pKa | 9.47 ± 0.20 (Predicted)[3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions[1] Store in freezer, under -20°C, inert atmosphere[3] |

| Solubility | Generally more soluble in polar organic solvents.[4] |

Table 2: Physicochemical Properties of 2,2,2-Trifluoroacetohydrazide.

Synthesis and Purification

The primary and most common method for synthesizing 2,2,2-trifluoroacetohydrazide is through the nucleophilic acyl substitution reaction between an ethyl trifluoroacetate and hydrazine hydrate.[1]

General synthesis workflow for 2,2,2-Trifluoroacetohydrazide.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established synthetic routes.[3]

Materials:

-

Ethyl trifluoroacetate (14.2 g, 0.10 mol)

-

Hydrazine hydrate (5.54 g, 0.11 mol)

-

Ethanol (25 mL)

Procedure:

-

Dissolve ethyl trifluoroacetate and hydrazine hydrate in ethanol in a round-bottom flask.

-

Heat the mixture and maintain a reflux for 6 hours.

-

After the reaction is complete, remove the ethanol by distillation under reduced pressure.

-

Dry the resulting residue under vacuum to yield 2,2,2-trifluoroacetohydrazide. The product is initially a transparent oil that solidifies upon standing.[3]

An alternative approach utilizes trifluoroacetic anhydride, which is more reactive and can lead to faster reactions and higher yields, especially when the corresponding ester is unreactive.[1]

Post-Synthetic Purification

High purity is crucial for subsequent applications. The typical purification workflow involves:

-

Phase Separation: An initial aqueous wash can remove water-soluble impurities. The organic phase containing the product is then separated.[1]

-

Crystallization/Distillation: Further purification is achieved through crystallization or distillation under reduced pressure to isolate the final high-purity product.[1]

Reactivity and Chemical Behavior

The chemical behavior of 2,2,2-trifluoroacetohydrazide is dominated by the interplay between the nucleophilic hydrazide group and the electron-withdrawing trifluoromethyl group.

Nucleophilicity of the Hydrazide Moiety

The trifluoromethyl group's strong inductive effect reduces the electron density on the hydrazide nitrogen atoms, thereby decreasing its nucleophilicity compared to non-fluorinated analogs.[1] Despite this, the terminal nitrogen can still act as a potent nucleophile, especially towards strong electrophiles.[1]

Reactions with Electrophiles

2,2,2-Trifluoroacetohydrazide readily undergoes reactions typical of hydrazides, serving as a versatile precursor for more complex molecules.

-

Acylation: It reacts with acylating agents like chloroacetyl chloride in the presence of a base to form N'-acylated derivatives. This reaction is a key step in the synthesis of intermediates for pharmaceuticals such as sitagliptin.[1][5]

-

Hydrazone Formation: The terminal -NH₂ group reacts with aldehydes and ketones, typically under acidic catalysis, to form stable hydrazone intermediates. These hydrazones are valuable for further functionalization and are used to generate diverse molecular scaffolds.[1]

Reactivity profile of 2,2,2-Trifluoroacetohydrazide.

Applications in Drug Discovery and Heterocyclic Synthesis

2,2,2-Trifluoroacetohydrazide is a cornerstone reagent for introducing the trifluoromethyl group into bioactive molecules. This functional group is highly sought after in drug design to enhance properties such as:

-

Metabolic Stability: The strong C-F bonds resist metabolic degradation.

-

Lipophilicity: Increases the molecule's ability to cross biological membranes.

-

Binding Affinity: Can alter electronic interactions to improve binding to target proteins.[1]

Its primary application lies in the synthesis of nitrogen-containing heterocycles, which are privileged structures in many FDA-approved drugs.[1] It serves as a key starting material for synthesizing:

-

1,3,4-Oxadiazoles

-

1,3,4-Thiadiazoles

-

Pyrazoles[1]

The synthesis of these heterocycles often proceeds through the formation of a hydrazone intermediate, followed by a cyclization reaction.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-H and N-H₂ protons. The chemical shifts would be influenced by the adjacent trifluoroacetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon and the trifluoromethyl carbon. The carbonyl signal would be a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns involving the loss of CF₃ or N₂H₃ moieties. |

Table 3: Spectroscopic Characterization Methods.

Safety Information

2,2,2-Trifluoroacetohydrazide is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Pictogram: GHS06 (Skull and crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed)

-

Precautionary Statements: P264, P270, P301+P310, P321, P330, P405, P501. Users should consult the full Safety Data Sheet (SDS) before handling.

This technical guide consolidates the available scientific information on 2,2,2-trifluoroacetohydrazide, highlighting its significance as a versatile and valuable reagent in modern chemical and pharmaceutical research. Its unique structural features provide a reliable platform for the synthesis of novel fluorinated compounds with potential therapeutic applications.

References

- 1. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CN103483218B - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2,2,2-Trifluoroacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,2,2-Trifluoroacetohydrazide, a critical building block in modern medicinal chemistry and organic synthesis. It covers its fundamental properties, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Core Compound Identification

2,2,2-Trifluoroacetohydrazide is a fluorinated organic compound valued for its unique combination of a reactive hydrazide group and an electron-withdrawing trifluoromethyl moiety.[1] These features make it an essential precursor for synthesizing a wide range of nitrogen-containing heterocycles.[1]

Caption: Core Identifiers for 2,2,2-Trifluoroacetohydrazide

Physicochemical and Safety Data

Quantitative data regarding the physical and chemical properties of 2,2,2-Trifluoroacetohydrazide are summarized below. Proper handling and storage are crucial for maintaining its stability and ensuring laboratory safety.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1538-08-5 | [1][2][3][4] |

| Molecular Weight | 128.05 g/mol | [1][2][4] |

| Molecular Formula | C2H3F3N2O | [2][4] |

| Physical Form | Solid | [4] |

| Color | White | [4] |

| Melting Point | 111 °C | [4] |

| Boiling Point | 84-86 °C (at 14 Torr) | [4] |

| Storage Conditions | Sealed in dry, 2-8°C |[3] |

Table 2: GHS Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS06 (Skull and crossbones) | |

| Signal Word | Danger | [5] |

| Hazard Statement | H301 (Toxic if swallowed) | [5] |

| Precautionary Statements | P264, P270, P301+P310, P321, P330, P405, P501 |[5] |

Synthesis and Reactivity

The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent that significantly modulates the reactivity of the hydrazide moiety.[1] This electronic influence is fundamental to its utility in chemical synthesis.

The most common method for synthesizing 2,2,2-Trifluoroacetohydrazide is through the direct condensation of hydrazine hydrate with ethyl trifluoroacetate.[1] This reaction is a classic example of nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester.[1]

Caption: Primary Synthesis Workflow

This protocol is based on the widely employed method involving the reaction of hydrazine hydrate with ethyl trifluoroacetate.[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl trifluoroacetate in an appropriate solvent (e.g., ethanol).

-

Nucleophilic Addition: Slowly add hydrazine hydrate to the solution. The reaction is a nucleophilic attack by the hydrazine on the carbonyl carbon of the ethyl trifluoroacetate.

-

Reaction Conditions: The mixture is typically stirred at room temperature. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. An initial purification step may involve phase separation, where an aqueous wash removes water-soluble impurities.[1] The resulting product in the organic phase is separated and can be further purified by recrystallization or distillation to yield pure 2,2,2-Trifluoroacetohydrazide.[1]

Applications in Drug Discovery and Development

2,2,2-Trifluoroacetohydrazide is a highly versatile building block in medicinal chemistry, primarily due to the strategic advantages conferred by the trifluoromethyl group.[1]

The incorporation of a CF₃ group is a common strategy to improve the pharmacological profile of drug candidates. Using 2,2,2-Trifluoroacetohydrazide as a precursor allows for the direct integration of this group into target molecules.[1]

Caption: Role in Drug Candidate Enhancement

This compound is a key precursor for synthesizing a variety of nitrogen-containing heterocycles, which are privileged scaffolds in many FDA-approved pharmaceuticals.[1] These include:

-

1,3,4-Oxadiazoles

-

1,3,4-Thiadiazoles

-

Pyrazoles

Beyond pharmaceuticals, 2,2,2-Trifluoroacetohydrazide is utilized in the agrochemical industry as a building block for herbicides, fungicides, and insecticides.[6][7] It also finds use in materials science for creating specialty polymers.[7] The hydrazide-hydrazone derivatives have shown potential as antitumor and urease-inhibiting agents in preclinical studies.[1][8]

References

- 1. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 2. 2,2,2-Trifluoroacetohydrazide | 1538-08-5 [sigmaaldrich.com]

- 3. 1538-08-5|2,2,2-Trifluoroacetohydrazide|BLD Pharm [bldpharm.com]

- 4. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]

- 5. 1538-08-5 | 2,2,2-Trifluoroacetohydrazide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,2,2-Trifluoroacetohydrazide [myskinrecipes.com]

- 8. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Preparation of 2,2,2-Trifluoroacetohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroacetohydrazide is a critical fluorinated building block in the fields of medicinal chemistry, agrochemical synthesis, and material science.[1] Its unique structural features, comprising a reactive hydrazide group and an electron-withdrawing trifluoromethyl moiety, make it an invaluable precursor for synthesizing a diverse range of nitrogen-containing heterocyclic compounds. These include 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, which are prominent scaffolds in drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes for 2,2,2-trifluoroacetohydrazide, detailed experimental protocols, and a comparative analysis of the methodologies.

Core Synthetic Methodologies

The synthesis of 2,2,2-trifluoroacetohydrazide is predominantly achieved through two main pathways: the reaction of an ester of trifluoroacetic acid with hydrazine hydrate and the acylation of hydrazine with trifluoroacetic anhydride.

1. From Ethyl Trifluoroacetate and Hydrazine Hydrate

This is the most widely utilized method for preparing 2,2,2-trifluoroacetohydrazide.[2] The reaction involves the nucleophilic acyl substitution of ethyl trifluoroacetate with hydrazine hydrate. The lone pair of electrons on a nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate.

Reaction Scheme:

CF₃COOCH₂CH₃ + N₂H₄·H₂O → CF₃CONHNH₂ + CH₃CH₂OH + H₂O

This method is favored for its high yields and relatively straightforward procedure. The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions. A slight excess of hydrazine hydrate is often used to ensure the complete conversion of the starting ester.[2]

2. From Trifluoroacetic Anhydride and Hydrazine

An alternative route involves the acylation of a hydrazide with trifluoroacetic anhydride.[2][3] This method can be particularly useful for preparing a variety of amino acid-derived hydrazides.[2][3] The initial step is the formation of the trifluoroacetyl hydrazide intermediate, which is often pure enough for subsequent steps without extensive purification.[2]

Reaction Scheme:

(CF₃CO)₂O + N₂H₄ → CF₃CONHNH₂ + CF₃COOH

This approach provides a versatile pathway for creating a range of trifluoroacetylated hydrazides.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthetic route involving ethyl trifluoroacetate and hydrazine hydrate, highlighting the influence of reaction conditions on the yield.

| Parameter | Value | Role/Significance | Reference |

| Reactant 1 | Ethyl trifluoroacetate | Substrate | [2] |

| Reactant 2 | Hydrazine hydrate | Nucleophile | [2] |

| Solvent | Ethanol | Reaction medium, promotes nucleophilic substitution | [2] |

| Molar Ratio (Hydrazine:Ester) | Slight excess (e.g., 1.1:1) | Ensures complete conversion of the ester | [2] |

| Temperature | Reflux (approx. 78°C in ethanol) | Enhances reaction kinetics | [2] |

| Reaction Time | 6 hours | Time for reaction completion | [2] |

| Yield | 96% | Efficiency of the reaction | [2] |

Experimental Protocols

Protocol 1: Synthesis from Ethyl Trifluoroacetate and Hydrazine Hydrate

This protocol details the most common laboratory-scale synthesis of 2,2,2-trifluoroacetohydrazide.

Materials:

-

Ethyl trifluoroacetate (14.2 g, 0.10 mol)

-

Hydrazine hydrate (5.54 g, 0.11 mol)

-

Ethanol (25 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

A solution of ethyl trifluoroacetate (0.10 mol) in ethanol (25 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[2]

-

Hydrazine hydrate (0.11 mol) is added to the solution.[2]

-

The reaction mixture is heated to reflux (approximately 78°C) and maintained under stirring for 6 hours.[2]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or distillation to yield pure 2,2,2-trifluoroacetohydrazide.

Protocol 2: Synthesis involving Trifluoroacetic Anhydride

This protocol outlines a general procedure for the trifluoroacetylation of a hydrazide.

Materials:

-

Starting hydrazide

-

Trifluoroacetic anhydride

-

Diisopropylethylamine (DIEA)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware

Procedure:

-

The starting hydrazide is dissolved in THF in a reaction vessel.

-

The solution is cooled to 0°C.

-

Trifluoroacetic anhydride (1.1 equivalents) and DIEA (1.2 equivalents) are added sequentially to the cooled solution.[4]

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

An aqueous work-up is performed to isolate the trifluoroacetyl hydrazide.[4] The product may be sufficiently pure for subsequent reactions or can be purified further by chromatography.[4]

Logical Workflow and Visualization

The synthesis of 2,2,2-trifluoroacetohydrazide from ethyl trifluoroacetate and hydrazine hydrate can be visualized as a straightforward workflow.

Caption: Synthetic workflow for 2,2,2-Trifluoroacetohydrazide.

Safety and Handling

2,2,2-Trifluoroacetohydrazide should be handled with care. It is advisable to store the compound at 2–8°C under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.[2] Standard personal protective equipment (PPE), including gloves and safety goggles, should be used to avoid skin contact.[2] Waste should be neutralized with a dilute base before disposal in a designated halogenated waste stream.[2]

Conclusion

The synthesis of 2,2,2-trifluoroacetohydrazide is a well-established process, with the reaction between ethyl trifluoroacetate and hydrazine hydrate being the most efficient and high-yielding method. This guide provides the essential technical details, including quantitative data and experimental protocols, to aid researchers and professionals in the successful preparation of this versatile building block. The provided information is critical for the development of novel pharmaceuticals and other advanced materials.

References

Solubility Profile of 2,2,2-Trifluoroacetohydrazide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroacetohydrazide is a key building block in synthetic organic and medicinal chemistry, valued for its role in the synthesis of various nitrogen-containing heterocycles. The trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability and binding affinity. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of 2,2,2-Trifluoroacetohydrazide, including qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1538-08-5 | [1][2] |

| Molecular Formula | C₂H₃F₃N₂O | [2] |

| Molecular Weight | 128.05 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 111 °C | [4] |

| Boiling Point | 192.3 °C at 760 mmHg | |

| Density | 1.462 g/cm³ (Predicted) |

Quantitative Solubility Data

Precise quantitative solubility data for 2,2,2-Trifluoroacetohydrazide in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure, which features a polar hydrazide group and a highly electronegative trifluoromethyl group, a general solubility trend can be inferred. The compound exhibits a high degree of polarity, influencing its solubility in various solvents. For a structurally related compound, 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine, slight solubility has been noted in several polar organic solvents.[3][5] The following table provides a qualitative summary of the expected solubility of 2,2,2-Trifluoroacetohydrazide in common organic solvents.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Acetonitrile | C₂H₃N | Polar Aprotic | Slightly Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Slightly Soluble |

| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble |

| Hexanes | C₆H₁₄ | Nonpolar | Insoluble |

| Diethyl Ether | C₄H₁₀O | Nonpolar | Insoluble |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for the gravimetric determination of the solubility of 2,2,2-Trifluoroacetohydrazide in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.

Materials:

-

2,2,2-Trifluoroacetohydrazide

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Spatula

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm)

-

Pipettes

-

Volumetric flasks

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,2,2-Trifluoroacetohydrazide to a vial containing a known volume of the selected organic solvent. An excess is ensured when solid material remains undissolved.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear, saturated filtrate to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator.

-

Once the solvent is completely evaporated and the vial has returned to room temperature, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2,2,2-Trifluoroacetohydrazide by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtrate taken (mL)) * 100

Solubility (mol/L) = (Mass of dissolved solute (g) / Molecular weight of solute ( g/mol )) / (Volume of filtrate taken (L))

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 2,2,2-Trifluoroacetohydrazide and the chosen organic solvents for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While quantitative solubility data for 2,2,2-Trifluoroacetohydrazide remains a gap in the readily accessible scientific literature, its predicted solubility in polar organic solvents provides a strong foundation for its application in research and development. The provided experimental protocol offers a robust method for determining its solubility in specific solvents of interest, enabling researchers to optimize reaction conditions, purification processes, and formulation strategies. This guide serves as a valuable resource for professionals working with this important fluorinated building block.

References

- 1. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 2. 2,2,2-Trifluoroacetohydrazide | 1538-08-5 [sigmaaldrich.com]

- 3. 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine CAS#: 762240-99-3 [amp.chemicalbook.com]

- 4. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]

- 5. 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine | 762240-99-3 [chemicalbook.com]

Technical Guide: Physical Characteristics of Solid 2,2,2-Trifluoroacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroacetohydrazide (TFAH), with the chemical formula C₂H₃F₃N₂O, is a crucial fluorinated building block in the fields of organic synthesis and medicinal chemistry.[1] Its significance is derived from the unique combination of a highly reactive hydrazide functional group and a potent electron-withdrawing trifluoromethyl group within a single molecule.[1] This structure makes TFAH an essential precursor for synthesizing a diverse range of nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, which are recognized as privileged scaffolds in drug discovery.[1] This document provides a comprehensive overview of the known physical characteristics of solid 2,2,2-Trifluoroacetohydrazide, details common experimental protocols for their determination, and outlines its primary synthesis route.

Core Physical Properties

The physical properties of 2,2,2-Trifluoroacetohydrazide are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 1538-08-5 |

| Molecular Formula | C₂H₃F₃N₂O[2] |

| Molecular Weight | 128.05 g/mol [2] |

| Appearance | White solid[3] |

| Melting Point | 111 °C |

| Boiling Point | 192.3 °C (at 760 mmHg) |

| Density | 1.462 g/cm³ |

| Storage Temperature | 2-8°C, Sealed in a dry, inert atmosphere[4] |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of 2,2,2-Trifluoroacetohydrazide. While experimental spectra can vary based on solvent and conditions, the following tables provide predicted data based on the compound's functional groups.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups by their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Amine & Amide) | Stretching | 3200 - 3400 | Strong, Broad |

| C=O (Amide I) | Stretching | 1670 - 1715 | Strong |

| N-H (Amide II) | Bending | 1550 - 1640 | Moderate |

| C-F | Stretching | 1100 - 1300 | Very Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -NH₂ | 4.5 - 5.5 | Broad Singlet |

| ¹H | -CONH- | 9.0 - 10.0 | Broad Singlet |

| ¹³C | -CF₃ | 115 - 120 | Quartet (q, ¹JCF ≈ 285 Hz) |

| ¹³C | -C=O | 158 - 162 | Singlet |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like 2,2,2-Trifluoroacetohydrazide.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of 2,2,2-Trifluoroacetohydrazide

Procedure:

-

Sample Preparation: Place a small amount of finely powdered, dry 2,2,2-Trifluoroacetohydrazide onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[3]

-

Packing the Sample: Invert the capillary tube and tap its sealed end gently on a hard surface to pack the solid down into a compact column of 1-2 mm in height at the bottom.[3]

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into one of the sample slots. Ensure the thermometer is correctly positioned in the thermometer well.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, aligning the sample with the thermometer bulb. Insert this assembly into the Thiele tube containing heat-stable oil.[5]

-

-

Initial Determination (Rapid): Heat the apparatus rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.

-

Accurate Determination (Slow): Allow the apparatus to cool. Using a fresh sample, heat the apparatus again, but slow the heating rate to approximately 2°C per minute once the temperature is within 10-15°C of the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid mass turns into a clear liquid (final melting point). The recorded value is the melting point range.

Solubility Classification

A compound's solubility in various aqueous solutions provides strong indications of its functional groups and general molecular size.[6] This qualitative procedure classifies the compound based on its acidic, basic, or neutral properties.

Reagents:

-

Distilled water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Litmus or pH paper

Procedure:

-

Water Solubility: Add approximately 25 mg of 2,2,2-Trifluoroacetohydrazide to a test tube containing 0.75 mL of distilled water. Shake vigorously.[7] If the compound dissolves, test the solution's pH with litmus paper.

-

An acidic pH suggests a water-soluble acid.

-

A basic pH suggests a water-soluble base.

-

A neutral pH suggests a water-soluble neutral compound.

-

-

Base Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution and shake. If it dissolves, the compound is an organic acid.

-

Weak Acid Test (if NaOH soluble): To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution. If it dissolves, it is a strong organic acid. If it does not, it is a weak organic acid.

-

Acid Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. If it dissolves, the compound is an organic base (e.g., an amine).[8]

-

Sulfuric Acid Test (if insoluble in previous solutions): If the compound is insoluble in water, dilute acid, and dilute base, carefully add a fresh 25 mg sample to 0.75 mL of cold, concentrated H₂SO₄. Solubility in this strong acid indicates the presence of a neutral compound containing nitrogen or oxygen.[6]

Synthetic Workflow

2,2,2-Trifluoroacetohydrazide is most commonly synthesized via the direct condensation of ethyl trifluoroacetate with hydrazine hydrate.[1] This reaction is a classic example of nucleophilic acyl substitution.[1] The process is outlined in the workflow diagram below.

Caption: Synthesis of 2,2,2-Trifluoroacetohydrazide.

References

- 1. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 2. 2,2,2-trifluoroacetohydrazide | CAS: 1538-08-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 1538-08-5|2,2,2-Trifluoroacetohydrazide|BLD Pharm [bldpharm.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

The Trifluoromethyl Group's Electron-Withdrawing Prowess in 2,2,2-Trifluoroacetohydrazide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects of the trifluoromethyl (CF₃) group in the chemical compound 2,2,2-Trifluoroacetohydrazide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and reactivity of this important fluorinated building block.

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, exerts a profound influence on the electronic properties of a molecule, a phenomenon clearly demonstrated in 2,2,2-Trifluoroacetohydrazide.

The Inductive Effect: A Quantitative Perspective

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry.[1] This is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). This pull of electron density away from the adjacent carbonyl group significantly impacts the acidity and nucleophilicity of the hydrazide moiety.

To quantify this effect, the Hammett sigma constant (σ) is a valuable parameter. The σp value for a para-substituted trifluoromethyl group on a benzene ring is +0.54, indicating a strong electron-withdrawing character. While this is in an aromatic system, the underlying inductive effect is transferable to aliphatic systems like 2,2,2-Trifluoroacetohydrazide.

Impact on Acidity and Basicity

Spectroscopic Evidence of Electron Withdrawal

Comparative analysis of spectroscopic data provides clear evidence of the CF₃ group's electron-withdrawing influence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the protons on the nitrogen atoms of 2,2,2-Trifluoroacetohydrazide are expected to resonate at a higher chemical shift (downfield) compared to those in acetohydrazide. This deshielding effect is a direct consequence of the reduced electron density around the nitrogen atoms.

Similarly, in ¹³C NMR spectroscopy, the carbonyl carbon of 2,2,2-Trifluoroacetohydrazide will exhibit a downfield shift compared to that of acetohydrazide. The strong electron-withdrawing CF₃ group pulls electron density away from the carbonyl carbon, making it more electron-deficient and thus less shielded.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic environment. For 2,2,2-Trifluoroacetohydrazide, the C=O stretching vibration is expected to appear at a higher wavenumber compared to acetohydrazide. The inductive effect of the CF₃ group strengthens the C=O bond by reducing electron density in the antibonding orbitals, leading to a higher vibrational frequency.

| Spectroscopic Data | Acetohydrazide (Predicted/Typical) | 2,2,2-Trifluoroacetohydrazide (Predicted/Typical) | Effect of CF₃ Group |

| ¹H NMR (NH protons) | Lower Chemical Shift | Higher Chemical Shift (Downfield) | Deshielding |

| ¹³C NMR (C=O carbon) | Lower Chemical Shift | Higher Chemical Shift (Downfield) | Deshielding |

| IR (C=O stretch) | Lower Wavenumber (~1640-1680 cm⁻¹) | Higher Wavenumber | Increased Bond Strength |

Reactivity and Applications in Drug Discovery

The profound electron-withdrawing effect of the trifluoromethyl group significantly modulates the reactivity of 2,2,2-Trifluoroacetohydrazide. The reduced electron density on the nitrogen atoms leads to decreased nucleophilicity.[3] This has important implications for its use as a synthetic building block. While still capable of undergoing reactions typical of hydrazides, such as condensation with aldehydes and ketones to form hydrazones, the reaction conditions may need to be adjusted to account for its lower reactivity.

This modulation of reactivity, coupled with the beneficial properties imparted by the CF₃ group, makes 2,2,2-Trifluoroacetohydrazide a valuable precursor in the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in many pharmaceuticals.[3] Hydrazide-hydrazone derivatives synthesized from this compound have shown potential as antibacterial and antitumor agents.[3]

Experimental Protocols

Synthesis of 2,2,2-Trifluoroacetohydrazide

A common method for the synthesis of 2,2,2-Trifluoroacetohydrazide involves the reaction of ethyl trifluoroacetate with hydrazine hydrate.[3]

Materials:

-

Ethyl trifluoroacetate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve ethyl trifluoroacetate in ethanol in a round-bottom flask.

-

Slowly add hydrazine hydrate to the solution while stirring.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of Acetohydrazide

For comparative studies, acetohydrazide can be synthesized from ethyl acetate and hydrazine hydrate.

Materials:

-

Ethyl acetate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Combine ethyl acetate and hydrazine hydrate in ethanol.

-

Reflux the mixture for an extended period.

-

Cool the reaction mixture and concentrate to obtain the crude product.

Visualizing the Synthetic and Mechanistic Frameworks

To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic workflow for 2,2,2-Trifluoroacetohydrazide.

Caption: Proposed antibacterial mechanism of action for hydrazide derivatives.

Conclusion

The trifluoromethyl group in 2,2,2-Trifluoroacetohydrazide exerts a powerful electron-withdrawing effect that profoundly influences its chemical properties and reactivity. This is evident from spectroscopic data and has significant implications for its application in organic synthesis and drug discovery. Understanding these electronic effects is crucial for the rational design of novel bioactive molecules with enhanced properties. The data and protocols presented in this guide serve as a valuable resource for researchers working with this important fluorinated building block.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Acetylhydrazine (HMDB0060428) [hmdb.ca]

- 3. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Reactivity of the Hydrazide Moiety in 2,2,2-Trifluoroacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroacetohydrazide is a versatile and highly valuable fluorinated building block in organic synthesis and medicinal chemistry.[1] Its unique chemical properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, impart distinct reactivity to the hydrazide moiety. This guide provides a comprehensive overview of the nucleophilic and electrophilic nature of the hydrazide group in 2,2,2-trifluoroacetohydrazide, its application in the synthesis of various heterocyclic systems, and detailed experimental protocols for key transformations. The incorporation of the trifluoromethyl group is a strategic approach to enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1]

Physicochemical Properties

The reactivity of 2,2,2-trifluoroacetohydrazide is intrinsically linked to its physicochemical properties. The powerful inductive effect of the CF₃ group significantly influences the electron density distribution across the hydrazide moiety, impacting its acidity, basicity, and overall nucleophilicity.

| Property | Value/Description | Source |

| IUPAC Name | 2,2,2-trifluoroacetohydrazide | Sigma-Aldrich |

| CAS Number | 1538-08-5 | BLD Pharm[2] |

| Molecular Formula | C₂H₃F₃N₂O | BLD Pharm[2] |

| Molecular Weight | 128.05 g/mol | BLD Pharm[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Predicted pKa | 9.47 ± 0.20 | ChemicalBook |

| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich[3] |

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing substituent that profoundly modulates the chemical reactivity of the hydrazide moiety in 2,2,2-trifluoroacetohydrazide.[1] This influence is primarily exerted through a strong negative inductive effect (-I effect), which has several key consequences:

-

Reduced Nucleophilicity: The electron-withdrawing CF₃ group decreases the electron density on the nitrogen atoms of the hydrazide moiety, thereby reducing its nucleophilicity compared to non-fluorinated acetohydrazide. Despite this, the hydrazide can still act as a competent nucleophile, particularly towards strong electrophiles.[1]

-

Increased Acidity of N-H Protons: The inductive effect of the CF₃ group stabilizes the conjugate base formed upon deprotonation of the hydrazide, making the N-H protons more acidic than those in acetohydrazide. This increased acidity is reflected in its predicted pKa value.

-

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl carbon more electrophilic. This facilitates nucleophilic attack at the carbonyl group, a key step in many of its reactions.[1]

-

Stabilization of Reaction Intermediates: The CF₃ group can stabilize negatively charged intermediates and transition states that may form during reactions, influencing reaction pathways and rates.[1]

Below is a diagram illustrating the inductive effect of the trifluoromethyl group on the 2,2,2-trifluoroacetohydrazide molecule.

Caption: Inductive electron withdrawal by the CF₃ group.

Reactivity of the Hydrazide Moiety

The hydrazide moiety in 2,2,2-trifluoroacetohydrazide exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, participating in reactions where it or its derivatives behave as electrophilic species.

Nucleophilic Reactivity

The terminal nitrogen atom (-NH₂) of the hydrazide is the primary nucleophilic center. Despite the reduced electron density due to the adjacent trifluoroacetyl group, it readily participates in several important classes of reactions.

2,2,2-Trifluoroacetohydrazide can be acylated and alkylated at the terminal nitrogen. For instance, it reacts with chloroacetyl chloride in the presence of a base to yield N'-(chloroacetyl)-2,2,2-trifluoroacetohydrazide, a key intermediate in the synthesis of certain pharmaceuticals.[1] Furthermore, N-protected trifluoroacetyl hydrazides can undergo alkylation with alkyl halides or with alcohols under Mitsunobu conditions.[1]

Experimental Protocol: Synthesis of N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide [1]

-

Step 1: Synthesis of 2,2,2-Trifluoroacetohydrazide: React hydrazine hydrate with ethyl trifluoroacetate in a suitable solvent (e.g., methyl tertiary butyl ether) to produce 2,2,2-trifluoroacetohydrazide via amidation. An excess of hydrazine hydrate is often employed to drive the reaction to completion.

-

Step 2: Acylation: The formed 2,2,2-trifluoroacetohydrazide is then reacted with chloroacetyl chloride in the presence of an acid-binding agent, such as sodium hydroxide, to yield N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide.

A cornerstone of the reactivity of 2,2,2-trifluoroacetohydrazide is its condensation with aldehydes and ketones to form stable hydrazone intermediates. This reaction is typically catalyzed by a small amount of acid.[1] The trifluoroacetyl group influences the stability and subsequent reactivity of the resulting hydrazone.

Caption: General workflow for hydrazone formation.

The mechanism is initiated by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic terminal amino group of the trifluoroacetohydrazide then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate (carbinolamine). Subsequent dehydration of this intermediate yields the final hydrazone product.[1]

Precursor to Heterocycles

Trifluoroacetylated hydrazides and their hydrazone derivatives are pivotal precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[1]

Pyrazoles can be synthesized through the condensation of 2,2,2-trifluoroacetohydrazide with 1,3-dicarbonyl compounds. The electron-withdrawing nature of the CF₃ group can influence the regioselectivity of the cyclization. For example, the cyclocondensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines in N,N-dimethylacetamide under acidic conditions yields pyrazoles with high regioselectivity.[4]

Experimental Protocol: Synthesis of Trifluoromethyl-Substituted Pyrazoles [5]

-

Step 1: Formation of α-perfluoroalkenylated aldehydes: Synthesize the starting enals via a photocatalytic perfluoroalkenylation of aliphatic aldehydes.

-

Step 2: Cyclization: Dissolve the α-perfluoroalkenylated aldehyde in ethanol in an oven-dried pressure tube under a nitrogen atmosphere. Add an excess of hydrazine monohydrate and stir the reaction mixture at 100 °C. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the product is purified by flash chromatography.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 2-(Perfluoroethylidene)octanal | Hydrazine monohydrate | Ethanol, 100 °C, 65 h | 4-hexyl-3-(trifluoromethyl)-1H-pyrazole | 83%[5] |

| 2-(Perfluorobutylidene)-octanal | Hydrazine monohydrate | Ethanol, 100 °C, 11 days | 4-hexyl-3-(perfluoropropyl)-1H-pyrazole | 96% (conversion)[5] |

1,3,4-Oxadiazoles can be prepared from 2,2,2-trifluoroacetohydrazide through various methods, often involving the cyclization of a diacylhydrazine intermediate. These intermediates can be formed by the acylation of 2,2,2-trifluoroacetohydrazide. Dehydrating agents such as phosphorous oxychloride are commonly used to effect the final cyclization.[6][7]

Experimental Protocol: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [6]

-

Formation of Hydrazide: Synthesize the required acid hydrazide from the corresponding ester and hydrazine hydrate.

-

Reaction with Acylating Agent: React the hydrazide with a second acylating agent (e.g., an acid chloride or another carboxylic acid) to form a 1,2-diacylhydrazine.

-

Cyclodehydration: Treat the 1,2-diacylhydrazine with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to induce cyclization to the 1,3,4-oxadiazole.

A more recent method involves the coupling of acyl hydrazides with α-bromo nitroalkanes, which directly yields the 2,5-disubstituted oxadiazole, avoiding the isolation of the diacyl hydrazide intermediate.[8]

2,2,2-Trifluoroacetohydrazide is a key building block for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. One approach involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen).[9][10][11] In this process, the trifluoroacetimidohydrazide is believed to be an intermediate.[11]

Experimental Protocol: Multi-component Synthesis of 3-Trifluoromethyl-1,2,4-triazoles [11]

-

Reaction Setup: In a reaction tube, combine the trifluoroacetimidoyl chloride (1.0 equiv), hydrazine hydrate (1.5 equiv), benzene-1,3,5-triyl triformate (TFBen) (0.5 equiv), and trifluoroacetic acid (TFA) (1.0 equiv) in toluene.

-

Reaction Conditions: Heat the reaction mixture at 100 °C for 12 hours under an air atmosphere.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the desired 3-trifluoromethyl-1,2,4-triazole.

| Trifluoroacetimidoyl Chloride Substrate | Yield |

| 4-Methylphenyl | 85% |

| 4-Methoxyphenyl | 82% |

| 4-Chlorophenyl | 75% |

| 2-Naphthyl | 78% |

Electrophilic Reactivity and Related Reactions

While the nucleophilicity of the hydrazide is its most prominent feature, the moiety can be involved in reactions where it or its derivatives exhibit electrophilic character. For instance, N-nitrosated hydrazides can undergo further reactions. Although specific examples for 2,2,2-trifluoroacetohydrazide are not abundant in the literature, the general reactivity of N-nitroso compounds can provide insights. N-nitrosamines are weakly electrophilic at the nitroso-nitrogen and can be attacked by strong nucleophiles like organolithium or Grignard reagents.[12] Denitrosation can also occur under acidic conditions, regenerating the parent amine or hydrazide.[12]

Application in Multi-Step Synthesis: The Case of Sitagliptin

2,2,2-Trifluoroacetohydrazide and its derivatives are crucial intermediates in the synthesis of pharmaceuticals. A prominent example is in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4] A key intermediate in many synthetic routes to Sitagliptin is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][13]triazolo[4,3-a]pyrazine.[4] The synthesis of this intermediate often utilizes a trifluoromethyl-containing building block derived from 2,2,2-trifluoroacetohydrazide.

The following diagram illustrates a plausible synthetic workflow for this key Sitagliptin intermediate starting from 2,2,2-trifluoroacetohydrazide.

Caption: Plausible multi-step synthesis of a Sitagliptin intermediate.

Conclusion

2,2,2-Trifluoroacetohydrazide is a reagent of significant importance in modern organic and medicinal chemistry. The strong electron-withdrawing trifluoromethyl group fine-tunes the reactivity of the hydrazide moiety, reducing its nucleophilicity while enhancing the acidity of its N-H protons and the electrophilicity of its carbonyl carbon. This unique combination of properties makes it an ideal precursor for the synthesis of a diverse range of fluorine-containing molecules, most notably nitrogen heterocycles such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Its utility is further demonstrated by its application in the multi-step synthesis of complex pharmaceutical agents like Sitagliptin. A thorough understanding of the reactivity of 2,2,2-trifluoroacetohydrazide is crucial for researchers and drug development professionals aiming to leverage its potential in the design and synthesis of novel bioactive compounds.

References

- 1. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 2. 1538-08-5|2,2,2-Trifluoroacetohydrazide|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Publication: Synthesis of Novel 1,3,4-Oxadiazole-functionalized Trifluoromethyl-pyrido[2,3-d]pyrimidine Derivatives and Their Anticancer Activity [sciprofiles.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

- 12. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. daneshyari.com [daneshyari.com]

The Fluorinated Advantage: A Technical Guide to 2,2,2-Trifluoroacetohydrazide as a Premier Building Block in Drug Discovery

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological profiles of drug candidates. Among the repertoire of fluorinated building blocks, 2,2,2-trifluoroacetohydrazide has emerged as a particularly versatile and powerful tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on its role in the construction of complex, high-value molecules.

Core Properties of 2,2,2-Trifluoroacetohydrazide

The unique reactivity of 2,2,2-trifluoroacetohydrazide stems from the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group, which significantly influences the adjacent hydrazide moiety.[1] This electronic effect enhances the acidity of the N-H protons and modulates the nucleophilicity of the terminal nitrogen, making it a versatile reagent for a variety of chemical transformations.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of 2,2,2-trifluoroacetohydrazide is presented below, providing essential data for its handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂H₃F₃N₂O | [1] |

| Molecular Weight | 128.05 g/mol | [1] |

| CAS Number | 1538-08-5 | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 104-107 °C | [2] |

| Boiling Point | 192.3 °C | [3] |

| InChI Key | OFUCCBIWEUKISP-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The primary and most widely employed method for the synthesis of 2,2,2-trifluoroacetohydrazide is the direct condensation of hydrazine hydrate with ethyl trifluoroacetate.[1] This reaction is a classic example of nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester.[1]

The reactivity of 2,2,2-trifluoroacetohydrazide is characterized by its ability to readily form stable hydrazone intermediates upon reaction with aldehydes and ketones.[1] These hydrazones are pivotal precursors for the construction of a diverse array of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[1]

Applications in the Synthesis of Bioactive Heterocycles

The true utility of 2,2,2-trifluoroacetohydrazide as a building block is demonstrated in its application for synthesizing a variety of heterocyclic systems, including pyrazoles and 1,3,4-oxadiazoles. The incorporation of the trifluoromethyl group into these scaffolds is a strategic maneuver to enhance metabolic stability, lipophilicity, and binding affinity of the final compounds.[1]

Synthesis of Trifluoromethylated Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The use of 2,2,2-trifluoroacetohydrazide provides a straightforward route to trifluoromethyl-substituted pyrazoles.

General workflow for the synthesis of trifluoromethylated pyrazoles.

Synthesis of Trifluoromethylated 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another important class of heterocycles with diverse pharmacological activities. 2,2,2-Trifluoroacetohydrazide serves as a key precursor for the synthesis of 2-trifluoromethyl-1,3,4-oxadiazoles.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of 2,2,2-trifluoroacetohydrazide in a research setting.

Protocol 1: Synthesis of 2,2,2-Trifluoroacetohydrazide

This protocol describes the synthesis of the title compound from ethyl trifluoroacetate and hydrazine hydrate.[1]

Materials:

-

Ethyl trifluoroacetate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

To a solution of hydrazine hydrate (1.0 equivalent) in ethanol, add ethyl trifluoroacetate (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 2,2,2-trifluoroacetohydrazide.

Protocol 2: Synthesis of a 5-(Trifluoromethyl)pyrazole Derivative

This protocol outlines the synthesis of a pyrazole derivative using 2,2,2-trifluoroacetohydrazide and a 1,3-dicarbonyl compound.[4]

Materials:

-

2,2,2-Trifluoroacetohydrazide

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Ethanol or acetic acid

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) and 2,2,2-trifluoroacetohydrazide (1.0 equivalent) in ethanol or acetic acid.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 5-(trifluoromethyl)pyrazole derivative.

Protocol 3: Synthesis of a 2-(Trifluoromethyl)-1,3,4-oxadiazole Derivative

This protocol describes the synthesis of an oxadiazole derivative from 2,2,2-trifluoroacetohydrazide and a carboxylic acid.

Materials:

-

2,2,2-Trifluoroacetohydrazide

-

Carboxylic acid

-

Dehydrating agent (e.g., phosphorus oxychloride, POCl₃)

-

Suitable solvent (e.g., toluene)

Procedure:

-

A mixture of 2,2,2-trifluoroacetohydrazide (1.0 equivalent) and a carboxylic acid (1.0 equivalent) in a suitable solvent such as toluene is prepared.

-

A dehydrating agent like phosphorus oxychloride (POCl₃) is added cautiously to the mixture.

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.

-

After completion, the reaction is cooled, and the excess POCl₃ is carefully quenched with ice water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried, and the solvent is evaporated to give the crude product, which can be purified by column chromatography or recrystallization.

Application in Drug Discovery: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The strategic use of 2,2,2-trifluoroacetohydrazide extends to the development of enzyme inhibitors. Fatty Acid Amide Hydrolase (FAAH) is a therapeutic target for managing pain, anxiety, and inflammation.[5] Inhibition of FAAH increases the levels of endogenous cannabinoids, leading to therapeutic effects.[5] Trifluoromethylated heterocycles derived from 2,2,2-trifluoroacetohydrazide have been explored as potent FAAH inhibitors.

Simplified signaling pathway of FAAH and its inhibition.

High-Throughput Screening of 2,2,2-Trifluoroacetohydrazide Derivatives

The versatility of 2,2,2-trifluoroacetohydrazide allows for the creation of large libraries of diverse compounds for high-throughput screening (HTS) to identify novel drug leads.

Workflow for high-throughput screening of derivative libraries.

Conclusion

2,2,2-Trifluoroacetohydrazide stands out as a cornerstone fluorinated building block in contemporary drug discovery and development. Its straightforward synthesis, predictable reactivity, and the advantageous properties it imparts to target molecules make it an invaluable asset for medicinal chemists. The ability to readily construct trifluoromethylated heterocyclic scaffolds opens up vast possibilities for exploring novel chemical space and developing next-generation therapeutics with improved efficacy and pharmacokinetic profiles. As the demand for innovative drug candidates continues to grow, the importance of versatile building blocks like 2,2,2-trifluoroacetohydrazide is set to increase, solidifying its place in the modern synthetic chemist's toolkit.

References

Discovery and history of 2,2,2-Trifluoroacetohydrazide

An In-depth Technical Guide to 2,2,2-Trifluoroacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

2,2,2-Trifluoroacetohydrazide is a crucial fluorinated building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive hydrazide moiety and a potent electron-withdrawing trifluoromethyl group, makes it an invaluable precursor for synthesizing a wide array of nitrogen-containing heterocycles. The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding affinity.[1] This guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, physical and chemical properties, key reactions, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Discovery and History

While the precise date of its first synthesis is not prominently documented, 2,2,2-trifluoroacetohydrazide gained significance as chemists sought to incorporate fluorine into organic molecules to modulate their properties. The development of synthetic routes, primarily through the condensation of trifluoroacetic acid esters with hydrazine, established it as a readily accessible and versatile reagent.[1] Its utility is centered on its dual functionality: the hydrazide group serves as a nucleophile and a handle for constructing complex nitrogen-containing scaffolds, while the trifluoromethyl group acts as a powerful modulator of electronic and physiological properties.[1] This combination has made it a cornerstone in the synthesis of privileged structures in drug discovery, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles.[1]

Physicochemical and Spectroscopic Properties

The properties of 2,2,2-Trifluoroacetohydrazide are summarized below. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming its structure, with IR showing characteristic bands for the hydrazide moiety (-CONHNH₂) and CF₃ group.[1]

| Property | Value | Reference |

| IUPAC Name | 2,2,2-trifluoroacetohydrazide | [1] |

| CAS Number | 1538-08-5 | [1] |

| Molecular Formula | C₂H₃F₃N₂O | [2] |

| Molecular Weight | 128.05 g/mol | [1][2] |

| Physical Form | White solid | [2] |

| Melting Point | 111 °C | [2] |

| Boiling Point | 84-86 °C (at 14 Torr) | [2] |

| Density (Predicted) | 1.462 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.47 ± 0.20 | [2] |

| InChI Key | OFUCCBIWEUKISP-UHFFFAOYSA-N | [1] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2][3] |

Core Synthesis Protocols

The most common and scalable methods for preparing 2,2,2-trifluoroacetohydrazide involve the reaction of a trifluoroacetylating agent with hydrazine.

Method 1: From Ethyl Trifluoroacetate and Hydrazine Hydrate

This is the most widely employed method, relying on the nucleophilic acyl substitution of ethyl trifluoroacetate by hydrazine.[1]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol (25 mL).

-

Reagents: Add ethyl trifluoroacetate (14.2 g, 0.10 mol) and hydrazine hydrate (5.54 g, 0.11 mol) to the solvent.[2]

-

Reaction: Heat the mixture to reflux and maintain for 6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure.[2]

-

Isolation: Dry the resulting residue under vacuum to yield 2,2,2-trifluoroacetohydrazide. The product is initially a transparent oil that solidifies upon standing.[2] Expected yield is approximately 96% (12.3 g).[2]

Caption: Synthesis of 2,2,2-Trifluoroacetohydrazide via Hydrazinolysis.

Method 2: From Trifluoroacetic Anhydride

This method is an alternative that uses a more reactive acylating agent, which can be advantageous for certain substrates, particularly in the acylation of existing hydrazides.[1][4]

-

Setup: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve the starting hydrazide (1.0 eq.) and Diisopropylethylamine (DIEA) (1.2 eq.) in anhydrous Tetrahydrofuran (THF).[4]

-

Reagents: Cool the solution to 0 °C in an ice bath.

-

Reaction: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the cooled solution.[4] After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Perform an aqueous work-up to remove salts and excess reagents.

-

Isolation: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[4]

Chemical Reactivity and Applications

The unique electronic properties imparted by the CF₃ group govern the reactivity of 2,2,2-trifluoroacetohydrazide, making it a versatile synthetic tool.[1]

Formation of Hydrazones

2,2,2-Trifluoroacetohydrazide readily reacts with aldehydes and ketones, typically under mild acidic catalysis, to form stable trifluoroacetylhydrazones. These hydrazones are pivotal intermediates for further transformations, particularly for the construction of heterocyclic rings.[1] The electron-withdrawing trifluoroacetyl group influences the stability and subsequent reactivity of the hydrazone intermediate.[1]

Synthesis of Heterocycles

Trifluoroacetylhydrazones are key precursors for a variety of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[1]

-

1,3,4-Oxadiazoles: Cyclodehydration of N,N'-diacylhydrazines (formed by acylating the terminal nitrogen of 2,2,2-trifluoroacetohydrazide) is a common route to 2,5-disubstituted 1,3,4-oxadiazoles.

-

Pyrazoles: Reaction with 1,3-dicarbonyl compounds leads to the formation of pyrazole rings.

-

Triazoles: Cyclization reactions of trifluoroacetylated hydrazides or their derivatives can yield various triazole systems.[1]

Caption: General pathway for heterocycle synthesis from the core reagent.

Applications in Drug Discovery and Agrochemicals

The strategic incorporation of a CF₃ group can significantly improve a molecule's pharmacological profile.[1]

-

Pharmaceuticals: 2,2,2-Trifluoroacetohydrazide is a building block in the synthesis of various drugs. It is used in preparing anticancer agents like gefitinib and erlotinib, as well as antidepressants such as fluoxetine.[5] Its derivatives are key intermediates in the synthesis of dipeptidyl peptidase-IV (DP-IV) inhibitors used for treating Type 2 diabetes.[6]

-

Agrochemicals: In the agrochemical industry, it serves as a precursor for herbicides, fungicides, and insecticides.[5] The CF₃ group enhances the potency and metabolic resistance of the active compounds.[3]

-

Energetic Materials: It is also used in the synthesis of certain energetic materials, such as N'-(1-amino-2,2-dinitrovinyl)-2,2,2-trifluoroacetohydrazide.[1]

References

- 1. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 2. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]

- 3. 2,2,2-Trifluoroacetohydrazide [myskinrecipes.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | C4H2F6N2O2 | CID 229754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Pyrazoles Using 2,2,2-Trifluoroacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl-substituted pyrazoles are a significant class of heterocyclic compounds widely sought after in medicinal chemistry and drug development due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The introduction of a trifluoromethyl (CF3) group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While the direct use of 2,2,2-trifluoroacetohydrazide in a one-pot pyrazole synthesis is not extensively documented due to the reduced nucleophilicity of the hydrazine moiety caused by the electron-withdrawing trifluoroacetyl group, a reliable two-step pathway provides an effective route to the desired trifluoromethyl-substituted pyrazoles.

This application note details a two-step protocol for the synthesis of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole, commencing with the hydrolysis of 2,2,2-trifluoroacetohydrazide to generate trifluoromethylhydrazine, followed by a classic Knorr pyrazole synthesis via cyclocondensation with a 1,3-dicarbonyl compound.

Overall Synthesis Workflow